2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-({2-[3,5-BIS(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-({2-[3,5-BIS(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Trifluoromethyl Groups: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This may require catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-({2-[3,5-BIS(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-{[5-({2-[3,5-BIS(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in advanced materials, such as organic semiconductors or catalysts.
Biological Research: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[5-({2-[3,5-BIS(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
2-{[5-({2-[3,5-BIS(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to its multiple trifluoromethyl groups and thiadiazole ring, which confer unique chemical and physical properties. These features make it particularly interesting for applications in medicinal chemistry and materials science, where such properties can be advantageous.
Properties
Molecular Formula |
C22H12F12N4O2S3 |
---|---|
Molecular Weight |
688.5 g/mol |
IUPAC Name |
2-[[5-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H12F12N4O2S3/c23-19(24,25)9-1-10(20(26,27)28)4-13(3-9)35-15(39)7-41-17-37-38-18(43-17)42-8-16(40)36-14-5-11(21(29,30)31)2-12(6-14)22(32,33)34/h1-6H,7-8H2,(H,35,39)(H,36,40) |
InChI Key |
HBTCMISNPOVUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.